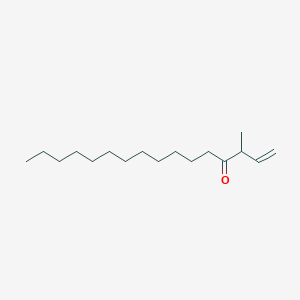

3-Methylhexadec-1-EN-4-one

Description

Structure

3D Structure

Properties

CAS No. |

129896-39-5 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

3-methylhexadec-1-en-4-one |

InChI |

InChI=1S/C17H32O/c1-4-6-7-8-9-10-11-12-13-14-15-17(18)16(3)5-2/h5,16H,2,4,6-15H2,1,3H3 |

InChI Key |

WOIDERHMELGFPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C(C)C=C |

Origin of Product |

United States |

Significance and Contextual Placement Within Organic Chemistry

The conjugated system in α,β-unsaturated ketones creates two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon) by nucleophiles, making them versatile building blocks in the formation of complex molecules. The specific nature of the nucleophile and the reaction conditions often dictate the regioselectivity of the attack.

The long aliphatic chain (a hexadecyl group modified with a methyl substituent) in 3-Methylhexadec-1-en-4-one suggests potential applications in areas where lipophilicity is a key factor. Such long-chain molecules are often found in biological systems, for instance as pheromones or signaling molecules, and are integral to the synthesis of various natural products and their analogues.

A data table providing the key chemical properties of 3-Methylhexadec-1-en-4-one is presented below. It is important to note that due to the limited specific experimental data for this compound, some values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₇H₃₂O |

| Molecular Weight | 252.44 g/mol |

| IUPAC Name | 3-Methylhexadec-1-en-4-one |

| CAS Number | Not available |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 300-350 °C |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Stereochemical Considerations in 3 Methylhexadec 1 En 4 One Research

Enantioselective and Diastereoselective Synthesis

There is no published research detailing the enantioselective or diastereoselective synthesis of 3-Methylhexadec-1-en-4-one. General strategies for creating similar chiral centers, particularly γ-chiral α,β-unsaturated ketones, often involve catalytic asymmetric approaches. These can include organocatalyzed Michael additions, transition-metal-catalyzed allylic alkylations, or enzymatic resolutions. However, the application of these methods to produce 3-Methylhexadec-1-en-4-one specifically has not been documented. The synthesis of related structures, such as various β,γ-unsaturated ketones, has been achieved with high enantioselectivity using copper-catalyzed reactions with silyl-substituted dienes or through catalytic additions to allenes. nih.govnih.gov These methods provide a conceptual framework but lack specific data for the target compound.

Chirality Transfer Methodologies

Chirality transfer represents an efficient strategy in asymmetric synthesis, where the stereochemical information from a chiral starting material or reagent is relayed to the product. This can involve processes like stereospecific rearrangements or reactions using chiral auxiliaries. For a molecule like 3-Methylhexadec-1-en-4-one, a potential but hypothetical approach could involve a Claisen rearrangement of a chiral allylic vinyl ether or an Ireland-Claisen rearrangement, where an existing stereocenter directs the formation of the new one at C3. While these are established methodologies in organic synthesis, their application to generate 3-Methylhexadec-1-en-4-one has not been reported.

Stereochemical Assignments and Determination Techniques

The definitive assignment of the absolute and relative stereochemistry of a chiral molecule is fundamental. Standard techniques include chiroptical methods like optical rotation, circular dichroism (CD), and comparison with authentic, stereochemically defined standards. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents (e.g., Mosher's acid), is a powerful tool for determining enantiomeric purity and assigning relative stereochemistry. X-ray crystallography provides unambiguous proof of the absolute configuration if a suitable crystalline derivative can be formed.

In the context of insect pheromones with similar structural motifs, syntheses of all possible stereoisomers followed by gas chromatography (GC) analysis on a chiral stationary phase and comparative bioassays are common methods to determine the absolute configuration of the natural, active compound. nih.gov However, since no isolation or synthesis of 3-Methylhexadec-1-en-4-one has been described, no such stereochemical determination has been performed.

Chemical Reactivity and Mechanistic Studies of 3 Methylhexadec 1 En 4 One

Reaction Mechanisms of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a versatile functional group that can undergo several types of addition reactions. The polarization of this system, with a partial positive charge on the β-carbon and the carbonyl carbon, makes it susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Additions (e.g., Michael Additions, Conjugate Additions)

Nucleophilic additions to α,β-unsaturated ketones like 3-Methylhexadec-1-en-4-one can occur via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. wikipedia.orgmasterorganicchemistry.commakingmolecules.com The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

The Michael reaction, a classic example of conjugate addition, involves the addition of a soft nucleophile, such as an enolate, to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com For 3-Methylhexadec-1-en-4-one, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Mechanism of Michael Addition:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the conjugated system.

Enolate Formation: The π-electrons of the double bond shift to the carbonyl group, forming a resonance-stabilized enolate ion.

Protonation: The enolate is then protonated, typically by a protic solvent or during workup, to yield the final 1,4-adduct.

The regioselectivity of the Michael addition is generally high, favoring the formation of the 1,4-adduct. A variety of nucleophiles can participate in conjugate additions, including amines, thiols, and organocuprates. masterorganicchemistry.com

| Nucleophile Type | Potential Product with 3-Methylhexadec-1-en-4-one |

| Enolates | Forms a new C-C bond at the β-position, leading to a 1,5-dicarbonyl compound. |

| Amines (Aza-Michael) | Addition of an amine to the β-carbon, forming a β-amino ketone. |

| Thiols (Thia-Michael) | Addition of a thiol to the β-carbon, resulting in a β-thio ketone. |

Electrophilic Additions to the Alkene

Electrophilic addition to the carbon-carbon double bond of an α,β-unsaturated ketone is also possible. The C=C bond acts as a nucleophile, attacking an electrophile. savemyexams.comlibretexts.org The reaction proceeds through a carbocation intermediate. libretexts.orgscribd.com The stability of this carbocation determines the regioselectivity of the addition.

In the case of 3-Methylhexadec-1-en-4-one, the addition of an electrophile (E⁺) can lead to two possible carbocation intermediates. The stability of these intermediates will be influenced by the electron-withdrawing effect of the adjacent carbonyl group and the inductive effect of the alkyl chain. The subsequent attack by a nucleophile (Nu⁻) completes the addition.

General Mechanism of Electrophilic Addition:

Electrophilic Attack: The π-electrons of the alkene attack the electrophile (E⁺), forming a carbocation.

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.

Cycloaddition Reactions (e.g., Diels-Alder)

The α,β-unsaturated ketone moiety in 3-Methylhexadec-1-en-4-one can act as a dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this compound. libretexts.org

The reaction is concerted, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. wikipedia.org The stereochemistry of the dienophile is retained in the product. libretexts.org

| Diene | Potential Cycloadduct with 3-Methylhexadec-1-en-4-one | Stereochemical Consideration |

| 1,3-Butadiene | A cyclohexene (B86901) ring fused to the original structure. | The stereochemistry of the methyl and alkyl chain on the dienophile is retained. |

| Cyclopentadiene | A bicyclic system containing a six-membered ring. | The reaction typically favors the formation of the endo product due to secondary orbital interactions. libretexts.org |

Free Radical Mediated Reactions

Free radical reactions involving α,β-unsaturated ketones can be initiated by heat or light in the presence of a radical initiator. wikipedia.org Free-radical addition to the alkene is a possible pathway. wikipedia.org The mechanism involves the addition of a radical to the double bond to form a more stable radical intermediate, which then propagates the chain reaction. libretexts.org The regioselectivity of radical addition is often complementary to that of electrophilic addition. libretexts.org For instance, the radical addition of HBr proceeds via an anti-Markovnikov mechanism. scribd.com

General Mechanism of Free Radical Addition:

Initiation: A radical is generated from an initiator.

Propagation: The radical adds to the alkene to form a new radical intermediate. This intermediate then reacts with another molecule to regenerate the initial radical and form the product.

Termination: Two radicals combine to terminate the chain reaction.

The presence of the long alkyl chain in 3-Methylhexadec-1-en-4-one could potentially influence the course of intramolecular radical reactions if a radical were to be generated at a suitable position on the chain.

Derivatization Strategies and Functionalization of 3 Methylhexadec 1 En 4 One

Modification of the Carbonyl Functionality

The carbonyl group in 3-Methylhexadec-1-en-4-one can undergo nucleophilic addition, a characteristic reaction of ketones. pressbooks.pub These reactions typically involve the direct attack of a nucleophile on the carbonyl carbon (1,2-addition).

One of the most common derivatization strategies involves the reaction with hydrazine-based reagents to form stable, crystalline products. For instance, treatment with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2,4-dinitrophenylhydrazone. epa.gov This reaction is a classic method for the identification and characterization of carbonyl compounds. epa.gov Similarly, reaction with other hydroxylamine (B1172632) derivatives, such as O-tert-butyl-hydroxylamine (TBOX) or pentafluorobenzylhydroxylamine (PFBHA), produces oximes. researchgate.netnih.gov These derivatization reactions proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. researchgate.net

The carbonyl group can also be selectively reduced to a hydroxyl group, transforming the enone into an allylic alcohol. This can be achieved using various reducing agents, with the choice of reagent determining the selectivity between 1,2-reduction (carbonyl) and 1,4-reduction (conjugate reduction of the alkene).

| Reagent | Reaction Type | Product | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Derivatization | 3-Methylhexadec-1-en-4-one 2,4-dinitrophenylhydrazone | epa.gov |

| O-tert-butyl-hydroxylamine (TBOX) | Derivatization | 3-Methylhexadec-1-en-4-one O-tert-butyl oxime | nih.gov |

| Pentafluorobenzylhydroxylamine (PFBHA) | Derivatization | 3-Methylhexadec-1-en-4-one pentafluorobenzyl oxime | researchgate.net |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction | 3-Methylhexadec-1-en-4-ol | wikipedia.org |

Functionalization of the Alkene Moiety

The conjugated alkene in 3-Methylhexadec-1-en-4-one is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the β-carbon susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition (1,4-addition). wikipedia.orglibretexts.org This type of reaction is often favored over direct carbonyl addition, particularly with softer, weaker nucleophiles. pressbooks.pub

Common nucleophiles that participate in conjugate addition with enones include:

Amines : Primary and secondary amines readily add to the β-carbon to yield β-amino ketones in a process called aza-Michael addition. libretexts.orgnih.gov This reaction typically proceeds under thermodynamic control to favor the more stable conjugate addition product. libretexts.org

Enolates : Carbon nucleophiles, such as enolates derived from other carbonyl compounds, can add to the β-carbon, forming a new carbon-carbon bond. This is the classic Michael addition, a powerful tool for C-C bond formation. pressbooks.pub

Organocuprates : Reagents like lithium diorganocuprates (Gilman reagents) are particularly effective for delivering alkyl or aryl groups to the β-carbon of α,β-unsaturated ketones. libretexts.org

Beyond conjugate addition, the alkene can undergo other transformations:

Hydrogenation : The carbon-carbon double bond can be selectively reduced (conjugate reduction) to yield the corresponding saturated ketone, 3-methylhexadecan-4-one. wikipedia.org

Cycloaddition : Enones can participate as dienophiles in Diels-Alder [4+2] cycloaddition reactions or in photochemical [2+2] enone-alkene cycloadditions, leading to the formation of complex cyclic structures. wikipedia.orgrsc.org

Oxidative Cleavage : Ozonolysis can be used to cleave the double bond, leading to the formation of smaller carbonyl-containing fragments. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Aza-Michael Addition | Primary/Secondary Amines | β-Amino Ketone | libretexts.orgnih.gov |

| Michael Addition | Enolates | 1,5-Dicarbonyl Compound | pressbooks.pub |

| Conjugate Addition | Lithium Diorganocuprates | β-Alkylated Ketone | libretexts.org |

| Conjugate Reduction | H₂, Pd/C | Saturated Ketone | wikipedia.org |

| [2+2] Cycloaddition | Light (hν), Alkene | Cyclobutane Derivative | wikipedia.orgrsc.org |

Structural Elaboration for Advanced Building Blocks

The dual functionality of 3-Methylhexadec-1-en-4-one makes it an excellent starting point for the synthesis of advanced building blocks. enamine.net The products from initial derivatization and functionalization reactions can be further manipulated to construct complex molecular frameworks relevant to natural products and pharmaceuticals. nih.govchemrxiv.org

For example, the 1,5-dicarbonyl compound formed from a Michael addition reaction can undergo an intramolecular aldol (B89426) condensation to form a cyclohexenone ring system, a process known as the Robinson annulation. The initial functionalization introduces handles for subsequent cyclizations and structural modifications.

Furthermore, the enone system itself can be modified and used in more complex transformations. For instance, palladium-catalyzed reactions can activate the C-C bond of the enone to achieve olefination, providing access to conjugated polyene compounds. chemrxiv.org The strategic functionalization of 3-Methylhexadec-1-en-4-one can also lead to chiral building blocks. Asymmetric catalysis of conjugate addition reactions can introduce stereocenters with high control, yielding enantiomerically enriched products that are valuable precursors in stereoselective synthesis. nih.govacs.org These chiral intermediates are foundational for synthesizing complex oxygenated terpenoids and other natural products. acs.org

Alkylation Strategies

Alkylation of 3-Methylhexadec-1-en-4-one can be achieved at two primary positions: the α-carbon and the β-carbon. The chosen strategy dictates the site of alkylation.

β-Alkylation via Conjugate Addition: The most straightforward method for alkylation is the conjugate addition of an organometallic reagent. Lithium diorganocuprates (R₂CuLi) are highly effective for adding an alkyl group (R) to the β-carbon with high selectivity. libretexts.org This reaction proceeds through a copper-containing intermediate and subsequent protonation to yield the β-alkylated saturated ketone. libretexts.org

α-Alkylation: Alkylation at the α-position is more complex due to the competing reactivity of the β-carbon. A common strategy involves a two-step sequence:

Conjugate Addition: An organocuprate reagent is added to the β-position, which generates a specific enolate intermediate. pressbooks.pub

Enolate Trapping: Instead of protonation, this enolate is then trapped with an electrophile, such as an alkyl halide (R'-X), in an Sₙ2 reaction. pressbooks.pub

This tandem organocuprate addition-alkylation sequence allows for the introduction of two different alkyl groups at the α and β positions, respectively, in a highly controlled manner. pressbooks.pub Alternative strategies, such as radical-based methods, have also been developed for the α-substitution of enones. acs.org

| Alkylation Strategy | Reagent(s) | Site of Alkylation | Product | Reference |

| Conjugate Alkylation | 1. R₂CuLi2. H₃O⁺ | β-Carbon | β-Alkylated Saturated Ketone | libretexts.org |

| Tandem Conjugate Addition / α-Alkylation | 1. R₂CuLi2. R'-X (Alkyl Halide) | β-Carbon and α-Carbon | α,β-Dialkylated Saturated Ketone | pressbooks.pub |

| Radical α-Substitution | Radical Initiator, Alkene | α-Carbon | α-Substituted Enone | acs.org |

Enzymatic Transformations and Biocatalysis Involving 3 Methylhexadec 1 En 4 One

Enantioselective Bioreductions of the Ketone (e.g., Ketoreductases)

The reduction of the carbonyl group in 3-methylhexadec-1-en-4-one can yield a chiral allylic alcohol, 3-methylhexadec-1-en-4-ol. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductases that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. scielo.brdiva-portal.org This transformation typically requires a stoichiometric amount of a nicotinamide (B372718) cofactor, such as NADPH or NADH, which is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate). chemrxiv.org

The enantioselectivity of the reduction is determined by the enzyme's ability to differentiate between the two faces of the ketone, following Prelog's rule for many KREDs. The reduction of α,β-unsaturated ketones by KREDs selectively targets the carbonyl group, leaving the C=C double bond intact, thus producing valuable chiral allylic alcohols. nih.gov For instance, perakine (B201161) reductase (PR) from Rauvolfia has been shown to catalyze the enantioselective reduction of a diverse range of α,β-unsaturated ketones, yielding α-chiral allylic alcohols with excellent enantioselectivity and in satisfactory yields. nih.gov

Given the long hydrophobic chain of 3-methylhexadec-1-en-4-one, a KRED with a suitable large and hydrophobic active site would be required for efficient binding and conversion. The enzymatic reduction would result in one of two possible enantiomers of the corresponding allylic alcohol, depending on the specific KRED used.

Table 1: Potential Enantioselective Bioreduction of 3-Methylhexadec-1-en-4-one

| Enzyme Class | Transformation | Potential Product | Key Features |

|---|

Stereoselective Alkene Biotransformations (e.g., Ene-reductases)

The C=C double bond of α,β-unsaturated ketones is an alternative site for bioreduction. Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of an activated carbon-carbon double bond. nih.govnih.govresearchgate.net This reaction introduces two new hydrogen atoms across the double bond, potentially creating one or two stereocenters with high stereoselectivity. nih.gov

For a substrate like 3-methylhexadec-1-en-4-one, an ene-reductase would reduce the C1-C2 double bond to yield the saturated ketone, 3-methylhexadecan-4-one. The stereochemistry at the newly formed chiral center (C3) is dictated by the specific enzyme used. The substrate scope of ERs is broad and includes α,β-unsaturated aldehydes, ketones, and carboxylic acid derivatives. nih.govnih.gov Fungal biotransformations have demonstrated the successful chemoselective biohydrogenation of the C=C bond in various α,β-unsaturated ketones. nih.gov

The stereochemical outcome of the reduction can often be controlled by selecting enzymes with opposite stereopreferences or by engineering the enzyme's active site. nih.gov For example, studies on OYE1 have shown that mutating key amino acid residues can switch the enzyme's stereoselectivity. nih.gov

Table 2: Potential Stereoselective Alkene Biotransformation of 3-Methylhexadec-1-en-4-one

| Enzyme Class | Transformation | Potential Product | Key Features |

|---|

Biocatalytic Strategies for Carbon-Carbon Bond Formation

Beyond reduction, the conjugated system of 3-methylhexadec-1-en-4-one makes it a suitable Michael acceptor for biocatalytic carbon-carbon bond formation. Thiamine diphosphate (B83284) (ThDP)-dependent lyases can catalyze the biocatalytic equivalent of the Stetter reaction. nih.govrsc.org In this reaction, an acyl anion equivalent, generated from a donor molecule like pyruvate (B1213749), is added to the β-carbon (C2) of the α,β-unsaturated ketone.

For example, the enzyme PigD from Serratia marcescens has been identified as a "stetterase" capable of adding decarboxylated pyruvate to α,β-unsaturated ketones, resulting in the formation of chiral 1,4-diketones. nih.govacs.org Applying this strategy to 3-methylhexadec-1-en-4-one could potentially yield a 1,4-dicarbonyl compound, introducing a new carbon-carbon bond with stereocontrol. This approach is valuable for building molecular complexity from simpler precursors. nih.gov

Table 3: Potential Biocatalytic C-C Bond Formation with 3-Methylhexadec-1-en-4-one

| Enzyme Class | Reaction Type | Potential Product | Key Features |

|---|

Enzyme Discovery and Engineering for 3-Methylhexadec-1-en-4-one Related Substrates

The successful application of biocatalysis to a specific substrate like 3-methylhexadec-1-en-4-one often relies on finding or creating an enzyme with the desired activity, selectivity, and stability. The long aliphatic chain of this molecule presents a challenge, as many enzymes are adapted to smaller, more water-soluble substrates.

Enzyme discovery efforts focus on screening microbial diversity from various environments to identify novel KREDs and ERs with activity on hydrophobic, long-chain molecules. nih.gov For instance, two thermophilic non-OYE ene-reductases have been identified with activity towards α,β-unsaturated aldehydes and ketones. nih.govmanchester.ac.uk

Protein engineering is a powerful tool to tailor enzymes for specific applications. Structure-guided mutagenesis and directed evolution can be used to:

Enhance activity and substrate scope: Mutations can enlarge the substrate-binding pocket to better accommodate bulky substrates. For example, a novel ketoreductase was recently engineered to improve its activity towards long-chain γ- and δ-keto acids by substituting bulky amino acids with smaller ones. jiangnan.edu.cn

Improve or invert stereoselectivity: As seen with OYE1, mutating active site residues can lead to a complete switch in the stereochemical outcome of the reaction, providing access to all possible stereoisomers of a product. nih.gov An enzymatic stringency-relaxation strategy has also been reported to allow a ketoreductase to selectively reduce either the carbonyl or the alkenyl group of an α,β-unsaturated carbonyl compound. chemrxiv.orgresearchgate.net

These approaches are crucial for developing biocatalysts that can efficiently transform non-natural, industrially relevant substrates like 3-methylhexadec-1-en-4-one.

Integration of Chemical and Enzymatic Transformations (Chemo-Enzymatic Synthesis)

Chemo-enzymatic synthesis combines the strengths of both chemical catalysis and biocatalysis to create efficient and selective reaction pathways. scielo.br For a molecule like 3-methylhexadec-1-en-4-one, this could involve multi-step cascades where enzymes perform key stereoselective transformations. thieme-connect.com

Potential chemo-enzymatic routes include:

Sequential reduction: A one-pot, two-step enzymatic cascade could be designed using an ene-reductase to first reduce the C=C bond, followed by a ketoreductase to reduce the C=O group. By selecting ERs and KREDs with specific stereoselectivities, all four possible stereoisomers of 3-methylhexadecan-4-ol could potentially be synthesized. thieme-connect.com

Combination with chemical steps: An enzymatic reduction could be followed by a chemical modification. For example, the chiral allylic alcohol produced by a KRED could be used in a subsequent metal-catalyzed cross-coupling reaction. Conversely, a chemical reaction could be used to synthesize a precursor that is then selectively transformed by an enzyme. For example, a chemo-enzymatic approach to the drug Apremilast involved the use of a ketoreductase to produce a key chiral alcohol intermediate. scielo.br

These integrated strategies offer a modular and powerful platform for the synthesis of complex, high-value chiral molecules from versatile starting materials like 3-methylhexadec-1-en-4-one. diva-portal.org

Advanced Spectroscopic Characterization Techniques for 3 Methylhexadec 1 En 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. biointerfaceresearch.com For 3-Methylhexadec-1-en-4-one, both ¹H and ¹³C NMR would provide definitive information on its structure, from the vinyl group to the long alkyl chain.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, number of adjacent protons, and the number of protons giving rise to the signal, respectively. nih.gov The protons of 3-Methylhexadec-1-en-4-one are expected to appear in distinct regions. The vinyl protons (H-1 and H-2) would be the most deshielded among the non-aromatic protons due to the double bond and proximity to the carbonyl group. The proton at C-3 would be a multiplet due to coupling with both the vinyl protons and the methyl group protons. The long dodecyl chain would show a large, overlapping signal cluster in the aliphatic region, with the terminal methyl group appearing as a distinct triplet.

Expected ¹H NMR Data for 3-Methylhexadec-1-en-4-one

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-1 (vinyl) | ~5.8 - 6.5 | Doublet of doublets (dd) |

| H-2 (vinyl) | ~6.0 - 6.8 | Doublet of doublets (dd) |

| H-3 (methine) | ~3.0 - 3.5 | Multiplet (m) |

| H-5 (methylene) | ~2.4 - 2.7 | Triplet (t) |

| H-3' (methyl) | ~1.1 - 1.3 | Doublet (d) |

| H-6 to H-15 (chain CH₂) | ~1.2 - 1.6 | Broad multiplet |

This table represents predicted values based on known chemical shifts for α,β-unsaturated ketones and long-chain alkyl groups. nih.govmdpi.comelsevier.com

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. biointerfaceresearch.com The carbonyl carbon (C-4) is expected to have the largest chemical shift, appearing significantly downfield. The olefinic carbons (C-1 and C-2) will also be downfield, but to a lesser extent. The carbons of the long alkyl chain will produce a series of signals in the upfield region.

Expected ¹³C NMR Data for 3-Methylhexadec-1-en-4-one

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Carbonyl) | ~198 - 205 |

| C-2 (Olefinic) | ~135 - 145 |

| C-1 (Olefinic) | ~125 - 135 |

| C-5 (α-CH₂) | ~35 - 45 |

| C-3 (Methine) | ~40 - 50 |

| C-3' (Methyl) | ~15 - 20 |

| C-6 to C-15 (Chain CH₂) | ~22 - 32 |

This table represents predicted values based on known chemical shifts for α,β-unsaturated ketones and long-chain alkyl groups. mdpi.comtriprinceton.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. edinst.commt.com They are complementary, as some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. uni-saarland.dejove.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mt.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. uni-saarland.de The spectrum of 3-Methylhexadec-1-en-4-one would be dominated by a very strong absorption band for the C=O stretch of the ketone. The conjugation with the C=C double bond shifts this absorption to a lower wavenumber compared to a saturated ketone. Other key absorptions would include those for the C=C stretch and the C-H bonds.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman active if it causes a change in the polarizability of the molecule. uni-saarland.de For 3-Methylhexadec-1-en-4-one, the C=C double bond stretch is expected to produce a strong Raman signal due to its non-polar, polarizable nature. The C=O stretch will also be visible but may be weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl chain will also be prominent.

Expected Vibrational Spectroscopy Data for 3-Methylhexadec-1-en-4-one

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretch | ~1665 - 1685 (Strong) | ~1665 - 1685 (Medium) |

| C=C | Stretch | ~1610 - 1640 (Medium) | ~1610 - 1640 (Strong) |

| =C-H (Vinyl) | Stretch | ~3010 - 3095 (Medium) | ~3010 - 3095 (Medium) |

| C-H (Alkyl) | Stretch | ~2850 - 2960 (Strong) | ~2850 - 2960 (Strong) |

This table represents predicted values based on characteristic group frequencies for α,β-unsaturated ketones. edinst.comjove.com

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, GCxGC-ToF-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. jove.com It is used to determine the molecular weight and deduce the structure of a compound from its fragmentation pattern. For a volatile compound like 3-Methylhexadec-1-en-4-one, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.

In a typical Electron Ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of ketones is well-understood and often involves specific cleavage pathways.

Key fragmentation processes expected for 3-Methylhexadec-1-en-4-one include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. Cleavage of the C4-C5 bond would be highly favorable, leading to the loss of the C₁₂H₂₅ dodecyl radical and formation of a stable acylium ion.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on the alkyl chain. For this molecule, it would involve the transfer of a hydrogen from C-7 to the carbonyl oxygen, followed by cleavage of the C5-C6 bond.

Cleavage of the Alkyl Chain: The long dodecyl chain will also fragment, producing a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Expected Key Fragments in the Mass Spectrum of 3-Methylhexadec-1-en-4-one (Molecular Weight: 252.45 g/mol )

| m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 252 | [C₁₇H₃₂O]⁺• | Molecular Ion (M⁺•) |

| 83 | [CH₂=CH-CH(CH₃)-C≡O]⁺ | α-Cleavage (loss of •C₁₂H₂₅) |

| 55 | [CH₂=CH-C≡O]⁺ | Cleavage of methyl group from m/z 83 fragment |

This table represents predicted fragmentation patterns based on established mass spectrometry principles for ketones.

Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, especially using softer ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which would likely yield a prominent protonated molecule [M+H]⁺ at m/z 253, with less fragmentation. Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-ToF-MS) would offer exceptionally high resolution for separating this compound from complex mixtures and providing accurate mass measurements for robust identification.

Computational Chemistry and Theoretical Studies of 3 Methylhexadec 1 En 4 One

Quantum Mechanical Studies (e.g., DFT, HF, Ab Initio)

Quantum mechanical methods are fundamental to computational chemistry, offering insights into the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and ab initio calculations are employed to model various molecular properties with a high degree of accuracy. nih.gov DFT, in particular, has become a widely used method due to its balance of computational cost and accuracy in describing electron correlation. nih.govdiva-portal.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 3-Methylhexadec-1-en-4-one, which contains a long, sixteen-carbon chain, this process involves performing a conformational analysis to identify the global minimum on the potential energy surface. lumenlearning.com

Conformational analysis involves systematically rotating the dihedral angles of the molecule's single bonds to find the arrangement with the lowest energy. wikipedia.org The long alkyl chain of 3-Methylhexadec-1-en-4-one can adopt numerous conformations. wikipedia.orgsapub.org The most stable conformer is typically an extended, staggered arrangement to minimize steric hindrance. lumenlearning.com The presence of the methyl group at the C3 position and the enone functionality introduces specific steric and electronic constraints that influence the local conformation.

Theoretical calculations, typically using DFT with a basis set like 6-31G(d,p), can be used to optimize the geometry of various starting conformers. journalirjpac.comajol.info Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). researchgate.net

Table 1: Predicted Key Dihedral Angles for a Stable Conformer of 3-Methylhexadec-1-en-4-one (Illustrative Data)

| Dihedral Angle | Predicted Value (Degrees) |

| C1-C2-C3-C4 | ~120° |

| C2-C3-C4-O | ~180° |

| C2-C3-C5-C6 | ~180° |

| C5-C6-C7-C8 | ~180° |

Note: Data is illustrative and based on typical values for similar structural motifs.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netjournalirjpac.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com

For 3-Methylhexadec-1-en-4-one, the α,β-unsaturated ketone system is the primary site of electronic activity.

HOMO: The HOMO is expected to be primarily localized on the carbon-carbon double bond (C1=C2), which is the most electron-rich part of the conjugated system.

LUMO: The LUMO is anticipated to be distributed across the p-orbitals of the enone system, with a significant contribution from the carbonyl carbon (C4), making it the primary site for nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies for 3-Methylhexadec-1-en-4-one (Illustrative Data)

| Parameter | Method: B3LYP/6-311G(d,p) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.4 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Chemical reactivity, stability |

Note: Data is illustrative and based on calculations for similar α,β-unsaturated ketones. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) spectrum. sciensage.info By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. nih.gov This is a valuable tool for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For 3-Methylhexadec-1-en-4-one, key vibrational modes would include:

The C=O stretching frequency of the ketone.

The C=C stretching frequency of the alkene.

C-H stretching and bending modes for the alkyl chain and vinyl group.

These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. mdpi.com

Table 3: Predicted Major Vibrational Frequencies for 3-Methylhexadec-1-en-4-one (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |

| C=O (Ketone) | Stretching | ~1685 cm⁻¹ |

| C=C (Alkene) | Stretching | ~1620 cm⁻¹ |

| =C-H (Vinyl) | Stretching | ~3080 cm⁻¹ |

| C-H (Alkyl) | Stretching | ~2850-2960 cm⁻¹ |

Note: Data is illustrative and based on typical experimental values for enones.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. readthedocs.ioresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. bnl.gov

For a molecule like 3-Methylhexadec-1-en-4-one, an MD simulation could be used to:

Explore the conformational landscape of the long hexadecyl chain in a solvent, revealing its flexibility and preferred orientations.

Study how the molecule interacts with a solvent environment, such as water or a lipid bilayer, which is relevant for understanding its behavior in biological systems. nih.gov

Simulate the molecule's aggregation behavior at higher concentrations.

These simulations provide a bridge between the static, single-molecule picture from quantum mechanics and the macroscopic properties of the substance.

Docking and Molecular Interaction Prediction (e.g., ligand-receptor binding in silico)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or receptor. mdpi.commdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action. mdpi.com

Although no specific biological target for 3-Methylhexadec-1-en-4-one is known, one could hypothesize its interaction with receptors that bind long-chain fatty acids or similar lipid molecules due to its long alkyl tail. A docking study would involve:

Obtaining the 3D structure of a target receptor (e.g., from the Protein Data Bank).

Placing the optimized structure of 3-Methylhexadec-1-en-4-one into the receptor's binding site.

Using a scoring function to evaluate different binding poses and predict the binding affinity.

The results would identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com

Table 4: Hypothetical Docking Interactions for 3-Methylhexadec-1-en-4-one with a Receptor (Illustrative)

| Interaction Type | Molecular Group (Ligand) | Potential Receptor Residue |

| Hydrogen Bond | Carbonyl Oxygen (C4=O) | Tyrosine, Serine |

| Hydrophobic Interaction | Hexadecyl Chain | Leucine, Valine, Isoleucine |

| π-Alkyl Interaction | C=C Double Bond | Phenylalanine, Tyrosine |

Note: This table is purely illustrative of the types of interactions that could be predicted in a docking study.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. pearson.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. chinesechemsoc.org

For 3-Methylhexadec-1-en-4-one, a key reaction of interest would be the nucleophilic addition to the α,β-unsaturated system (a Michael-type addition). Computational methods like DFT can be used to:

Model the reaction pathway of a nucleophile (e.g., a thiol or an amine) attacking the β-carbon (C2).

Locate the geometry of the transition state structure for this addition.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Characterizing the transition state (a first-order saddle point with exactly one imaginary frequency) provides definitive evidence for a proposed mechanism and allows for a detailed understanding of the factors that control the reaction's outcome.

Biological Activity and Structure Activity Relationships of 3 Methylhexadec 1 En 4 One Analogues in Non Human Systems

In Vitro Studies in Non-Human Cellular or Microbial Models

Analogues of 3-methylhexadec-1-en-4-one, specifically those sharing the α,β-unsaturated ketone core structure, have demonstrated a range of biological activities in non-human systems. For instance, chalcone (B49325) analogues, which are 1,3-diaryl-2-propen-1-ones, have shown notable cytotoxic effects against various cancer cell lines. nih.govscispace.com

One such analogue, (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, exhibited significant antitumor effects on HeLa (human cervical cancer) cells. scispace.com Studies have shown that this and similar chalcone analogues can induce apoptosis, or programmed cell death, in these cancer cell lines. scispace.comresearchgate.net For example, treatment of HeLa cells with (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one resulted in a higher percentage of apoptotic cells compared to the effects of cisplatin, a conventional chemotherapy drug. scispace.com

Furthermore, the antimicrobial properties of related α,β-unsaturated ketones and their derivatives have been investigated against various microbial strains. While specific data on 3-methylhexadec-1-en-4-one is limited, studies on piperidin-4-one derivatives, which can also incorporate unsaturated ketone features, have shown antibacterial and antifungal activity. biomedpharmajournal.org For example, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives displayed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. biomedpharmajournal.org The addition of a thiosemicarbazone group to the piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org

The table below summarizes the in vitro activity of some α,β-unsaturated ketone analogues in non-human cellular models.

| Compound/Analogue | Cell/Microbial Model | Observed Activity |

| (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | HeLa cells | Cytotoxicity, Apoptosis induction scispace.com |

| Chalcone analogues | Various cancer cell lines (e.g., NCI-H460, A549) | Antiproliferative, ROS-mediated pyroptosis nih.gov |

| 2,6-diaryl-3-methyl-4-piperidone derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | Enhanced antifungal activity biomedpharmajournal.org |

Structure-Activity Relationship (SAR) Investigations for Modified Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For α,β-unsaturated ketones, several key structural features have been identified that modulate their reactivity and, consequently, their biological effects. researchgate.net

The core of the activity for these compounds lies in the polarized α,β-unsaturation, which is the acetylenic or olefinic moiety conjugated to a carbonyl group. researchgate.net This feature allows for Michael addition reactions with nucleophiles like glutathione (B108866) (GSH). researchgate.net The specific molecular structure significantly influences the rate of this reaction. researchgate.net

Key SAR findings for α,β-unsaturated carbonyl compounds include:

Substitution on the double bond: Methyl substitution on the vinyl carbon atoms generally decreases reactivity. The reduction in reactivity is more pronounced when the methyl group is on the carbon atom farther from the carbonyl group. researchgate.net

Nature of the unsaturated bond: Acetylenic (triple bond) derivatives are typically more reactive than the corresponding olefinic (double bond) derivatives. researchgate.net

Position of the double bond: Terminal vinyl-substituted derivatives (where the double bond is at the end of the molecule) are more reactive than internal vinylene-substituted ones. researchgate.net

Type of carbonyl group: Vinyl ketones are generally more reactive than aldehydes with the double bond at the end of the molecule. researchgate.net

In the context of anticancer activity, SAR studies on chalcone analogues have confirmed that the α,β-unsaturated ketone moiety is important for enhancing their potency. nih.gov For instance, modifications to the aromatic rings of chalcones, such as the introduction of electron-withdrawing groups, can significantly impact their cytotoxicity. acs.org

The following table outlines some of the established structure-activity relationships for α,β-unsaturated ketones.

| Structural Modification | Effect on Reactivity/Activity |

| Methyl substitution on vinyl carbons | Decreases reactivity researchgate.net |

| Acetylenic bond vs. Olefinic bond | Acetylenic derivatives are more reactive researchgate.net |

| Terminal vs. Internal double bond | Terminal vinyl derivatives are more reactive researchgate.net |

| Vinyl ketone vs. Aldehyde | Vinyl ketones are more reactive researchgate.net |

| Electron-withdrawing groups on aromatic rings (in chalcones) | Can enhance cytotoxicity acs.org |

Mechanistic Insights into Enzyme-Substrate Interactions (e.g., enzyme inhibition in non-human systems)

The biological activity of many α,β-unsaturated ketones, including analogues of 3-methylhexadec-1-en-4-one, is often linked to their ability to act as enzyme inhibitors. wikipedia.org Their electrophilic nature allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition. researchgate.net

One key target for some α,β-unsaturated ketone analogues is the selenoprotein thioredoxin reductase (TrxR). acs.org TrxR is a crucial enzyme in cellular redox balance. Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in cancer cells. acs.org Studies on xanthohumol (B1683332) analogues, which are chalcones, revealed that specific structural features could enhance their TrxR inhibitory activity and, consequently, their anticancer effects. acs.org

Furthermore, some α,β-unsaturated ketones derived from vanillin (B372448) have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov Certain derivatives showed selective inhibition of tumor-associated CA isoforms, suggesting a potential mechanism for their anticancer activity. nih.gov Docking studies have indicated that these inhibitors may bind to a pocket outside the main active site of the enzyme, leading to their selective action. nih.gov

The interaction of these compounds with enzymes is a critical aspect of their mechanism of action. The ability to selectively target enzymes in pathological processes while sparing those in normal cells is a key goal in the design of new therapeutic agents.

Applications of 3 Methylhexadec 1 En 4 One As a Synthetic Building Block

Construction of Complex Organic Molecules

The chemical architecture of 3-methylhexadec-1-en-4-one, featuring both an electrophilic enone system and a nucleophilic Grignard-accessible terminal alkene, allows for a variety of chemical transformations. This dual reactivity is instrumental in the assembly of complex molecular frameworks. Synthetic chemists utilize this compound as a starting material or a key intermediate in multi-step syntheses to introduce specific functionalities and stereocenters into the target molecule.

The conjugated double bond in the enone moiety is susceptible to nucleophilic attack, such as Michael additions, which allows for the formation of new carbon-carbon bonds at the β-position. Furthermore, the ketone functionality can undergo a range of reactions including reductions, aldol (B89426) condensations, and Wittig reactions to further elaborate the molecular structure. The terminal double bond can be subjected to reactions like hydroboration-oxidation to introduce a primary alcohol, or ozonolysis to yield an aldehyde, providing further handles for synthetic manipulation. These varied reaction pathways make 3-methylhexadec-1-en-4-one a powerful tool for the construction of complex organic molecules with high degrees of stereochemical control.

Synthesis of Natural Product Analogues

Natural products often serve as inspiration for the development of new therapeutic agents and biological probes. However, their complex structures can make direct synthesis challenging and limit the exploration of their structure-activity relationships. The synthesis of natural product analogues, which are structurally related but modified compounds, offers a strategy to overcome these limitations. rsc.orgacs.org

3-Methylhexadec-1-en-4-one can be employed as a key fragment in the synthesis of analogues of various natural products. Its long alkyl chain and specific functional groups can mimic portions of larger natural molecules. By incorporating this building block, chemists can systematically modify the structure of a natural product to investigate the importance of different functional groups for its biological activity. This approach, often referred to as diverted total synthesis or function-oriented synthesis, is a cornerstone of modern medicinal chemistry. rsc.org The ability to introduce variations in the structure through the versatile chemistry of 3-methylhexadec-1-en-4-one facilitates the generation of libraries of related compounds for biological screening. acs.org

Intermediates in Specialized Chemical Synthesis

Beyond its role in the construction of complex molecules and natural product analogues, 3-methylhexadec-1-en-4-one functions as a crucial intermediate in various specialized chemical syntheses. evonik.com Functionalized molecules like α,β-unsaturated ketones are considered fundamental building blocks in numerous synthetic applications. The specific arrangement of functional groups in 3-methylhexadec-1-en-4-one makes it suitable for particular synthetic strategies that require a combination of a long lipophilic chain and reactive sites for further chemical modification.

Environmental Occurrence, Fate, and Analytical Detection of 3 Methylhexadec 1 En 4 One

Detection in Complex Environmental Matrices (e.g., water, biological samples)

The detection of specific volatile organic compounds (VOCs) such as 3-Methylhexadec-1-en-4-one in complex environmental matrices presents a significant analytical challenge. While direct detection data for this particular compound is not extensively documented in public literature, the principles for its identification in matrices like water and biological samples can be inferred from methodologies applied to similar long-chain unsaturated ketones and other VOCs.

Environmental monitoring often involves the analysis of various water sources, including surface water, groundwater, and wastewater effluent, for the presence of organic micropollutants. wikipedia.org These compounds can originate from industrial discharge, agricultural runoff, or as byproducts of natural and anthropogenic chemical processes. The inherent complexity of these aqueous matrices, which contain a wide array of dissolved organic and inorganic matter, necessitates highly selective and sensitive analytical techniques to isolate and identify trace levels of target compounds.

In the context of biological samples, such as animal tissues or fluids, the detection of exogenous compounds like 3-Methylhexadec-1-en-4-one is equally complex. The matrix effect is a primary concern, where endogenous lipids, proteins, and other molecules can interfere with the extraction and analysis of the target analyte. nih.gov For instance, studies on the chemical composition of animal scents and secretions have utilized advanced analytical methods to identify a wide range of volatile and semi-volatile compounds, demonstrating the feasibility of detecting complex organic molecules in biological matrices. elifesciences.org The analysis of human axillary secretions, for example, has revealed the presence of various carboxylic acids and other odoriferous compounds, showcasing the intricate nature of biological samples. nih.gov

The detection of volatile compounds in environmental and biological samples is critical for understanding their distribution, fate, and potential impact. While specific data for 3-Methylhexadec-1-en-4-one is sparse, the established analytical frameworks for other VOCs provide a robust foundation for its potential detection and quantification in various complex matrices.

Methodologies for Trace Analysis (e.g., SPME-GC-MS)

For the trace analysis of volatile and semi-volatile organic compounds like 3-Methylhexadec-1-en-4-one from complex matrices, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique. sigmaaldrich.com SPME is a solvent-free sample preparation method that combines extraction and pre-concentration into a single step, offering advantages in terms of simplicity, speed, and sensitivity. labrulez.com

The SPME-GC-MS methodology involves several key steps:

Extraction: A fused-silica fiber coated with a specific stationary phase is exposed to the sample or its headspace. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound like 3-Methylhexadec-1-en-4-one, a fiber with a nonpolar or mixed-polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), would likely be effective. nih.govmdpi.com

Desorption: After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column. sigmaaldrich.com

Separation: The GC column, typically a capillary column with a specific stationary phase, separates the individual components of the mixture based on their boiling points and affinities for the stationary phase. nih.gov

Detection: The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural) and quantitative (concentration) information. semanticscholar.org

The optimization of SPME parameters, including extraction time, temperature, and sample agitation, is critical for achieving high sensitivity and reproducibility. mdpi.com For complex matrices, headspace SPME is often preferred as it minimizes the exposure of the fiber to non-volatile matrix components that can cause interference. sigmaaldrich.com

The following table outlines typical parameters for SPME-GC-MS analysis of volatile compounds:

| Parameter | Typical Setting | Rationale |

| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum coating suitable for a wide range of volatile and semi-volatile compounds. nih.govmdpi.com |

| Extraction Mode | Headspace | Reduces matrix interference and extends fiber lifetime. sigmaaldrich.com |

| Extraction Temp. | 40-60 °C | Balances analyte volatility and extraction efficiency. nih.gov |

| Extraction Time | 20-40 min | Allows for sufficient partitioning of the analyte onto the fiber. mdpi.com |

| GC Injector Temp. | 240-260 °C | Ensures complete thermal desorption of the analyte from the fiber. nih.gov |

| GC Column | DB-5MS or similar | A common nonpolar column providing good separation for a wide range of organic compounds. nih.gov |

| MS Ionization | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra for library matching. |

This methodology has been successfully applied to the analysis of volatile compounds in a variety of complex samples, including food and beverages, environmental samples, and biological fluids, making it a suitable approach for the trace analysis of 3-Methylhexadec-1-en-4-one. nih.govlabrulez.com

Environmental Degradation Pathways (e.g., Photo-degradation, Biodegradation)

The environmental fate of an organic compound like 3-Methylhexadec-1-en-4-one is determined by its susceptibility to various degradation processes, primarily photodegradation and biodegradation. wikipedia.org These pathways are crucial for breaking down the molecule into simpler, less persistent substances.

Photodegradation

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net For a molecule like 3-Methylhexadec-1-en-4-one, which contains a carbon-carbon double bond (an alkene) and a ketone functional group, several photochemical reactions are possible. The double bond can be susceptible to direct photolysis or reaction with photochemically generated reactive species, such as hydroxyl radicals, in water and the atmosphere. The ketone group can absorb UV light, leading to the formation of an excited state that can undergo various reactions, including cleavage of adjacent carbon-carbon bonds (Norrish-type reactions) or hydrogen abstraction from other molecules. The efficiency of photodegradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., dissolved organic matter), and the physical-chemical properties of the compound itself. upatras.gr

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. researchgate.net This is a key process for the removal of organic pollutants from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of suitable microbial populations with the necessary enzymatic machinery.

For 3-Methylhexadec-1-en-4-one, several features of its structure would influence its biodegradation:

Aliphatic Chain: The long hydrocarbon chain is generally amenable to aerobic biodegradation through processes like beta-oxidation.

Unsaturation: The double bond can be a site for initial enzymatic attack, often through hydration or epoxidation reactions.

Ketone Group: Ketones can be reduced to secondary alcohols or undergo other enzymatic transformations.

Methyl Branching: The methyl group may slightly hinder the rate of degradation compared to a linear analogue, but it is not expected to confer high resistance to microbial breakdown.

Studies on the biodegradation of similar long-chain molecules, such as the isoprenoid alcohol phytol, have shown that aerobic marine bacteria can efficiently degrade such compounds, often involving the formation of corresponding aldehydes and carboxylic acids as intermediates. geologyscience.ru Anaerobic biodegradation is also possible, though it typically proceeds at a slower rate and through different metabolic pathways. geologyscience.ru

The following table summarizes the potential degradation pathways for 3-Methylhexadec-1-en-4-one:

| Degradation Pathway | Key Processes | Influencing Factors | Potential Byproducts |

| Photodegradation | Direct photolysis, reaction with hydroxyl radicals, Norrish-type reactions. | Light intensity and wavelength, presence of photosensitizers. | Smaller carbonyl compounds, carboxylic acids, carbon dioxide. |

| Aerobic Biodegradation | Beta-oxidation, enzymatic attack at the double bond and ketone group. | Presence of adapted microbial communities, oxygen levels, temperature, pH. | Fatty acids, alcohols, smaller organic acids, carbon dioxide. |

| Anaerobic Biodegradation | Fermentative or methanogenic pathways. | Absence of oxygen, presence of suitable electron acceptors. | Methane, carbon dioxide, volatile fatty acids. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methylhexadec-1-EN-4-one, and how can structural purity be validated?

- Methodology : Synthesis typically involves ketonization of a pre-functionalized alkene precursor under controlled conditions (e.g., acid catalysis or organometallic coupling). For purity validation:

- Chromatography : Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and UV detection at 220–250 nm to assess purity .

- Spectroscopy : Confirm structure via - and -NMR, comparing chemical shifts (e.g., carbonyl resonance at ~210 ppm) with reference data from the NIST Chemistry WebBook .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula () within 3 ppm error .

Q. How should researchers address discrepancies in reported spectroscopic data for 3-Methylhexadec-1-EN-4-one across literature sources?

- Methodology :

- Cross-Validation : Compare spectra with authoritative databases (e.g., NIST) and replicate experiments under identical conditions (solvent, temperature, instrument calibration) .

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR field drift, MS resolution limits) and document calibration protocols to isolate methodological vs. sample-related inconsistencies .

- Collaborative Verification : Share raw data via supplementary materials to enable peer validation .

Q. What are the best practices for characterizing the stability of 3-Methylhexadec-1-EN-4-one under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks. Monitor degradation via HPLC and track byproducts with GC-MS .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing 3-Methylhexadec-1-EN-4-one with minimal byproducts?

- Methodology :

- Quantum Chemistry : Employ Density Functional Theory (DFT) to calculate transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .

- Kinetic Simulations : Use software like COMSOL or Chemkin to model reaction networks and predict selectivity under varying pressures/temperatures .

- Experimental Calibration : Validate simulations with small-scale reactions (mg to gram quantities) and adjust parameters iteratively .

Q. What strategies resolve contradictions between theoretical predictions and experimental yields in the synthesis of 3-Methylhexadec-1-EN-4-one?

- Methodology :

- Sensitivity Analysis : Identify variables (e.g., catalyst loading, solvent polarity) with the greatest impact on yield using Design of Experiments (DoE) .

- In Situ Monitoring : Deploy techniques like ReactIR or inline NMR to detect intermediate species and refine mechanistic hypotheses .

- Meta-Analysis : Systematically compare published protocols to isolate confounding factors (e.g., substrate purity, inert atmosphere quality) .

Q. How can researchers integrate heterogeneous catalysis data for 3-Methylhexadec-1-EN-4-one synthesis into a unified kinetic framework?

- Methodology :

- Data Normalization : Standardize reaction conditions (e.g., turnover frequency, activation energy) across studies to enable direct comparison .

- Machine Learning : Train models on datasets from heterogeneous catalysis literature to predict optimal catalyst-support combinations .

- Mechanistic Clustering : Group studies by proposed mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) and test unifying hypotheses via isotopic labeling .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of raw data for 3-Methylhexadec-1-EN-4-one in supplementary materials?

- Guidelines :

- Relevance : Include only datasets critical to interpreting key findings (e.g., NMR spectra, chromatograms). Peripheral data (e.g., failed reactions) should be archived separately .

- Formatting : Provide machine-readable files (e.g., .csv, .jdx) with metadata (instrument settings, calibration dates) .

- Reproducibility : Document step-by-step protocols for data acquisition to align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers balance brevity and completeness when reporting synthetic procedures for 3-Methylhexadec-1-EN-4-one?

- Guidelines :

- Core Protocol : Describe only novel or modified steps in the main text, citing established methods (e.g., "purification followed literature procedure X") .

- Supplementary Details : Provide exhaustive details (e.g., solvent batch numbers, stirring rates) in supplementary files .

- Checklist Compliance : Adhere to journal-specific checklists (e.g., ARRIVE for reproducibility) to ensure methodological transparency .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to sharing proprietary data on 3-Methylhexadec-1-EN-4-one in collaborative studies?

- Recommendations :

- Data Agreements : Draft Material Transfer Agreements (MTAs) to define usage rights and attribution requirements for unpublished data .

- Anonymization : Share sensitive data (e.g., industrial process parameters) in aggregated or normalized form to protect intellectual property .

- Attribution : Clearly distinguish contributions from each collaborator in authorship statements, adhering to CRediT taxonomy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.